Propan-2-yl hydrazinecarboxylate
Overview
Description
It is a colorless to pale yellow liquid that is soluble in water and organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl hydrazinecarboxylate can be synthesized through the condensation reaction of benzyl carbazate with ketones. For instance, the reaction of benzyl carbazate with dimethylketone yields benzyl 2-(propan-2-ylidene)hydrazinecarboxylate . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl hydrazinecarboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Carbonyl Compounds: For condensation reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions with carbonyl compounds yield Schiff bases .
Scientific Research Applications
Propan-2-yl hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases.
Biology: The compound’s derivatives have potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It may be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl hydrazinecarboxylate is not well-documented. its derivatives are known to interact with biological targets, such as enzymes and receptors, through various pathways. For example, Schiff bases formed from this compound may inhibit specific enzymes, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl hydrazinecarboxylate is similar to other hydrazine derivatives, such as:
- Benzyl hydrazinecarboxylate
- Ethyl hydrazinecarboxylate
- Methyl hydrazinecarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to form Schiff bases with various carbonyl compounds makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
propan-2-yl N-aminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHLRHSOQWTNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284206 | |
Record name | Propan-2-yl hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-30-3 | |
Record name | 6271-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propan-2-yl hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (propan-2-yloxy)carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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